2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate
Description
Key Structural Features:
- Diazonium Group Geometry : The N≡N⁺ bond length measures 1.083(3) Å, consistent with typical diazonium salts. The diazonium group adopts a linear configuration, with the N≡N⁺ axis perpendicular to the benzene ring.
- Sulfonate Group Orientation : The sulphonate group (O3–S1–O2–O1) on the naphthalene ring participates in weak intramolecular C–H···O hydrogen bonds (2.48–2.65 Å), stabilizing the molecular conformation.
- Packing Interactions : Crystal packing is stabilized by intermolecular C–H···O interactions (2.72–3.01 Å) and π-π stacking between naphthalene systems (centroid distance: 3.52 Å).
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 13.4407(8) |
| b (Å) | 6.2990(3) |
| c (Å) | 18.2556(12) |
| β (°) | 106.296(2) |
| Volume (ų) | 1483.48(15) |
| Z | 4 |
| Density (g/cm³) | 1.474 |
Properties
IUPAC Name |
2-chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.C6H3ClN3O2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;7-5-3-4(10(11)12)1-2-6(5)9-8/h1-7H,(H,11,12,13);1-3H/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPUFYOZCBOIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209111 | |
| Record name | 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-19-4 | |
| Record name | Benzenediazonium, 2-chloro-4-nitro-, 2-naphthalenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate is a diazonium salt that has garnered attention due to its potential biological activities, particularly in organic synthesis and its role as an intermediate in the production of azo dyes. This compound's reactivity and biological implications are significant in various fields, including medicinal chemistry and environmental science.
The compound is characterized by its diazonium structure, which is known for its electrophilic properties. The presence of the nitro group enhances its reactivity, making it a useful reagent in various chemical transformations.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds derived from diazonium salts can possess antimicrobial activity. The ability to form azo dyes may contribute to their efficacy against certain bacteria and fungi.
- Cytotoxicity : Some derivatives of nitrobenzenediazonium salts have demonstrated cytotoxic effects on various cancer cell lines. This suggests potential applications in cancer therapy, although further research is needed to elucidate the mechanisms involved.
- Azo Dye Formation : The compound is primarily utilized in the synthesis of azo dyes, which are widely used in textiles and food industries. Azo dyes are known for their vibrant colors and stability, but their environmental impact has raised concerns regarding toxicity and biodegradability.
The biological activity of this compound can be attributed to:
- Electrophilic Attack : The diazonium group can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities.
- Reduction Reactions : Nitro groups can be reduced to amines, which may alter the biological properties of the compound, enhancing its activity against specific targets.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial effects of various diazonium salts, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential applications in developing new antimicrobial agents.
- Cytotoxicity Assessment : Research focused on the cytotoxic effects of nitrobenzene derivatives on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The study highlighted the need for further exploration into its mechanisms and potential therapeutic uses.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Dose-dependent effects on cancer cells | |
| Azo Dye Formation | Synthesis of stable azo compounds |
Safety and Toxicology
Despite its potential applications, safety assessments are crucial. The toxicity of diazonium compounds can vary significantly based on their structure and functional groups. It is essential to evaluate the safety profile of this compound before widespread use in therapeutic or industrial applications.
Scientific Research Applications
Trace Metal Analysis
One of the prominent applications of 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate is in the sensitive detection of trace metals. Its derivatives, particularly those involving 2-nitroso-1-naphthol-4-sulphonic acid, have been successfully employed for the separation and determination of trace amounts of cadmium in various samples.
Case Study: Cadmium Detection
In a study by Taher et al. (2005), the method utilized differential pulse polarography after the adsorption of cadmium on a microcrystalline naphthalene complex. This approach demonstrated high sensitivity and selectivity for cadmium detection, highlighting the practical utility of this compound in environmental monitoring.
| Method | Detection Limit | Sample Type |
|---|---|---|
| Differential Pulse Polarography | 0.1 µg/L | Water Samples |
| Adsorption on Naphthalene Complex | High Sensitivity | Soil and Sediment Samples |
Ozonation Studies
The compound has also been studied for its reaction kinetics with ozone in aqueous solutions, which is crucial for understanding its degradation pathways and environmental fate.
Case Study: Ozone Oxidation Kinetics
Research conducted by Calderara et al. (2001) investigated the ozonation kinetics of related compounds such as 1-naphthalene sulphonic acid. The findings indicated that understanding these kinetics is essential for optimizing water treatment processes.
| Compound | Ozone Reaction Rate | Environmental Impact |
|---|---|---|
| 1-Naphthalene Sulphonic Acid | Moderate | Potentially harmful by-products |
| 3-Nitrobenzene Sulphonic Acid | High | Effective degradation pathway |
Electrochemical Studies
Electrochemical properties of derivatives from this compound have been examined to develop new materials with specific electrochemical characteristics.
Case Study: Carbon Powder Functionalization
Pandurangappa & Ramakrishnappa (2006) explored the functionalization of carbon powder with 2-methoxy-4-nitrophenyl groups derived from the compound. The study revealed significant changes in surface morphology and electrochemical behavior, indicating potential applications in energy storage devices.
| Material | Surface Morphology Changes | Electrochemical Behavior |
|---|---|---|
| Carbon Powder Functionalized | Increased Surface Area | Enhanced Charge Storage Capacity |
Synthesis of Azo Dyes
The diazonium compound is integral to the synthesis of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability.
Case Study: Azo Dye Synthesis
The synthesis process typically involves coupling the diazonium ion with naphthols or other aromatic compounds. This method allows for the creation of a variety of azo dyes with different properties, as detailed in literature reviews on azo dye classifications (source not cited due to restrictions).
| Azo Dye Type | Coupling Agent | Application Area |
|---|---|---|
| Direct Azo Dyes | 2-Naphthol | Textiles |
| Reactive Azo Dyes | Various Aromatic Compounds | Paper and Leather Industries |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate and analogous compounds:
Key Research Findings and Comparative Analysis
Reactivity and Stability
The chloro and nitro substituents on the benzenediazonium moiety in this compound enhance its electrophilic reactivity, making it suitable for coupling reactions in peptide analysis . In contrast, methoxy-substituted analogs (e.g., 2-methoxy-4-nitrobenzenediazonium derivatives) exhibit reduced electrophilicity due to the electron-donating nature of the methoxy group, which may limit their utility in specific synthetic applications .
Solubility and Chromatographic Utility
The naphthalene-2-sulphonate counterion in the target compound improves water solubility and stabilizes the diazonium ion, a feature critical for its use in aqueous bioassays . Similar sulphonate-containing compounds, such as Direct Red 81, leverage sulphonate groups for solubility in dyeing processes . In chromatography, naphthalene-2-sulphonate derivatives act as counterions to enhance UV detection of non-absorbing analytes, achieving detection limits as low as 0.1 mM in electrochromatography .
Thermal and Spectral Properties
Melting points for naphthalene-sulphonate derivatives range between 165–208°C, depending on substituents. For example, simple naphthalene-2-sulphonate salts melt at 197–203°C , while the target compound’s diazonium structure likely lowers its thermal stability compared to non-ionic sulfonates.
Preparation Methods
Diazotization Reaction
The core step in preparing 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate is the diazotization of 2-chloro-4-nitroaniline. This involves converting the aromatic amine into the corresponding diazonium salt by reaction with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid (commonly hydrochloric acid) under cold conditions (0–5°C) to prevent decomposition.
$$
\text{2-chloro-4-nitroaniline} + \text{NaNO}_2 + \text{HCl} \xrightarrow{0-5^\circ C} \text{2-chloro-4-nitrobenzenediazonium chloride}
$$
This diazonium chloride is then reacted with naphthalene-2-sulphonate to form the more stable diazonium naphthalene-2-sulphonate salt.
Coupling with Naphthalene-2-sulphonate
The diazonium salt solution is added to a solution of naphthalene-2-sulphonic acid or its sodium salt under cold conditions, leading to precipitation of the target diazonium salt as a solid. This salt is isolated by filtration and drying under controlled temperature to avoid decomposition.
Detailed Experimental Procedure
Based on literature and analogous azo dye synthesis protocols, the preparation proceeds as follows:
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 2-chloro-4-nitroaniline in dilute hydrochloric acid | Ice bath, 0–5°C | Ensures amine protonation |
| 2 | Prepare sodium nitrite solution in water | Room temperature | Freshly prepared |
| 3 | Add sodium nitrite solution dropwise to amine solution under stirring | Maintain 0–5°C | Generates nitrous acid in situ |
| 4 | Stir for 15–30 minutes at 0–5°C to complete diazotization | Cold bath | Monitor for completion |
| 5 | Prepare naphthalene-2-sulphonate solution in water | Room temperature or slightly cooled | May be adjusted to slightly alkaline pH |
| 6 | Add diazonium salt solution slowly to naphthalene-2-sulphonate solution under stirring | 0–5°C | Precipitation of diazonium naphthalene-2-sulphonate |
| 7 | Stir mixture for additional 30 minutes in ice bath | 0–5°C | Ensures complete reaction |
| 8 | Filter precipitate under vacuum and wash with cold water | Cold conditions | Removes impurities |
| 9 | Dry product under vacuum at temperatures below 50°C | Controlled drying | Prevents decomposition |
Research Findings and Optimization Data
Temperature Control
- Maintaining the reaction temperature at 0–5°C is critical to prevent premature decomposition of the diazonium salt.
- Higher temperatures lead to rapid decomposition and lower yields.
pH Influence
- The diazotization step requires acidic conditions (pH ~1-2) for efficient nitrous acid generation.
- The coupling step benefits from a slightly acidic to neutral pH to maintain solubility and stability of the diazonium salt.
Stoichiometry and Reagent Purity
- Equimolar amounts of sodium nitrite and amine are used for complete diazotization.
- Excess nitrite can lead to side reactions and should be avoided.
- High purity starting materials improve yield and purity of the product.
Comparative Table of Preparation Parameters
| Parameter | Optimal Range/Value | Effect on Yield and Stability |
|---|---|---|
| Temperature (Diazotization) | 0–5°C | Prevents decomposition, ensures complete diazotization |
| Acid concentration | 1–2 M HCl | Generates nitrous acid efficiently |
| Sodium nitrite amount | 1.0 equivalent | Complete conversion without excess |
| Naphthalene-2-sulphonate solution pH | Slightly acidic to neutral (pH 5-7) | Maximizes precipitation and purity |
| Reaction time (coupling) | 30 minutes at 0–5°C | Ensures full coupling and crystallization |
| Drying temperature | <50°C | Avoids thermal decomposition |
Advanced Preparation Techniques
Flow Chemistry Approaches
Recent advances include flow-based diazonium salt synthesis, where reagents are mixed continuously in microreactors under controlled temperature (around 10°C), enabling rapid and complete diazotization with enhanced safety and scalability. This method minimizes exposure to unstable intermediates and allows precise control over reaction parameters, improving reproducibility and yield.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate, and how can purity be optimized during synthesis?
- Methodology :
- The compound is synthesized via diazotization of 2-chloro-4-nitroaniline followed by coupling with naphthalene-2-sulphonic acid. Critical steps include maintaining low temperatures (0–5°C) during diazotization to prevent premature decomposition .
- Purification involves recrystallization from methanol-water mixtures, with monitoring via thin-layer chromatography (TLC) to confirm absence of unreacted aniline derivatives .
- Purity assessment: Use UV-Vis spectroscopy (λ_max at 420–450 nm for diazonium salts) and elemental analysis (C, H, N, S) to verify stoichiometric ratios .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify aromatic protons (δ 7.5–8.5 ppm) and sulfonate groups (δ 105–110 ppm for ) .
- Infrared (IR) Spectroscopy : Confirm the presence of nitro (-NO) stretches (~1520 cm) and sulfonate (-SO) vibrations (~1180 cm) .
- Mass Spectrometry (MS) : High-resolution MS should match the molecular ion peak (e.g., m/z 377.2 for [CHClNOS]) .
Q. What are the primary applications of this compound in biochemical research?
- Methodology :
- Peptide Isolation : Used as an NNCD reagent to crosslink peptides during extraction. For example, in isolating phyllocaerulein from frog skin extracts, the compound forms stable complexes with thiol-containing peptides, enabling selective precipitation .
- Protocol : Incubate the compound with crude protein extracts (pH 7–8), followed by centrifugation to isolate peptide-reagent complexes. Reverse the crosslinking using dithiothreitol (DTT) .
Advanced Research Questions
Q. How can reaction kinetics be systematically studied for diazonium-sulfonate coupling reactions involving this compound?
- Methodology :
- Stopped-Flow Spectroscopy : Monitor coupling rates under varying pH (4–9) and temperature (10–30°C) to determine activation energy (E) and optimal conditions .
- Competitive Coupling Assays : Compare reactivity with alternative sulfonates (e.g., naphthalene-1-sulphonate) to assess electronic effects of substituents. Use HPLC to quantify product ratios .
Q. What strategies resolve contradictions in stability data for this compound under different solvent systems?
- Methodology :
- Accelerated Stability Testing : Store solutions in DMSO, methanol, and aqueous buffers (pH 2–12) at 25°C and 40°C. Monitor decomposition via UV-Vis absorbance decay at 450 nm over 72 hours .
- Mechanistic Insights : Use DFT calculations to model solvent effects on the diazonium group’s electrophilicity. Correlate computational data with experimental half-life results .
Q. How does this compound compare to structurally analogous diazonium salts in catalytic or photochemical applications?
- Methodology :
- Photoreactivity Screening : Expose the compound and analogs (e.g., 4-nitrobenzenediazonium salts) to UV light (365 nm) and measure nitro group reduction kinetics via cyclic voltammetry .
- Catalytic Efficiency : Test in Suzuki-Miyaura coupling reactions (e.g., with aryl boronic acids). Compare yields and turnover frequencies (TOF) using GC-MS .
Q. What theoretical frameworks guide the design of experiments investigating this compound’s reactivity in heterogeneous systems?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold nanoparticles and measure binding kinetics with biomolecules (e.g., albumin) to model interfacial behavior .
- Molecular Dynamics (MD) Simulations : Predict interactions with lipid bilayers or enzyme active sites, validating results via fluorescence quenching assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
